molecular formula C14H22N2O B5695013 N,2-di-tert-butylisonicotinamide

N,2-di-tert-butylisonicotinamide

Cat. No. B5695013
M. Wt: 234.34 g/mol
InChI Key: IWIVGGIPEUXHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-di-tert-butylisonicotinamide, also known as DTBIA, is a chemical compound that belongs to the class of isonicotinamides. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. DTBIA has attracted significant attention from scientists due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of N,2-di-tert-butylisonicotinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,2-di-tert-butylisonicotinamide in lab experiments is its high solubility in organic solvents such as chloroform and methanol. This makes it easy to dissolve and use in various experiments. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of N,2-di-tert-butylisonicotinamide. One of the future directions is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another future direction is to study the mechanism of action of this compound in more detail to better understand its biological activity. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has attracted significant attention from scientists due to its potential applications in various scientific fields. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. This compound has various advantages and limitations for lab experiments, and there are several future directions for the study of this compound.

Synthesis Methods

N,2-di-tert-butylisonicotinamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of isonicotinic acid with tert-butylamine in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N,2-di-tert-butylisonicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N,2-ditert-butylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13(2,3)11-9-10(7-8-15-11)12(17)16-14(4,5)6/h7-9H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVGGIPEUXHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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